erythro-Hydroxy Bupropion HCl

CYP2D6 inhibition Drug-drug interaction Human liver microsomes

Researchers quantifying bupropion's chiral metabolites require enantiopure standards, as racemic mixtures mask the distinct AUC ratios and 13-fold greater CYP2D6 inhibition of erythro forms. This (1R,2S)-erythro-Hydroxy Bupropion HCl reference standard resolves this by enabling separate enantiomer calibration. - Enables resolution of (1R,2S) from (1S,2R) enantiomers for LC-MS/MS, meeting regulatory accuracy requirements per Masters et al. (2016). - Accurately prepares inhibitor concentrations for in vitro DDI studies given its potent CYP2D6 Ki of 1.7 μM. - Distinguishes acute vs. chronic bupropion use in forensic toxicology via its 33-hour elimination half-life.

Molecular Formula C13H21Cl2NO
Molecular Weight 278.22
CAS No. 357628-62-7
Cat. No. B602178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythro-Hydroxy Bupropion HCl
CAS357628-62-7
Synonyms(1R,2S)-erythro-Dihydro Bupropion Hydrochloride;  (αR)​-3-Chloro-​α-​[(1S)​-​1-​[(1,​1-​dimethylethyl)​amino]​ethyl]​-​benzenemethanol Hydrochloride
Molecular FormulaC13H21Cl2NO
Molecular Weight278.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

erythro-Hydroxy Bupropion HCl: Baseline Characterization


erythro-Hydroxy Bupropion HCl (CAS 357628-62-7), systematically named (1R,2S)-erythro-Dihydro Bupropion Hydrochloride, is a single, chirally defined stereoisomer of the bupropion reductive metabolite erythrohydrobupropion. It belongs to the substituted β-hydroxyamphetamine class and functions as a minor but pharmacologically active metabolite of the antidepressant and smoking-cessation agent bupropion [1]. This compound is primarily utilized as a certified reference standard for analytical method development, method validation, and quantitative bioanalytical assays in pharmacokinetic and forensic toxicology studies [2].

Why Generic Substitution Fails: Stereochemistry-Driven Divergence


The bupropion metabolite family comprises multiple structurally similar amino-alcohol isomers—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—each existing as enantiomeric pairs. These analogs cannot be interchanged in research or bioanalytical applications because individual stereoisomers exhibit quantitatively distinct CYP2D6 inhibitory potencies, transporter affinities, and elimination kinetics [1]. For instance, (1R,2S)-erythrohydrobupropion demonstrates a 3-fold stereoselective AUC preference over its (1S,2R) counterpart, while the erythro form as a whole is a 13-fold more potent CYP2D6 inhibitor than bupropion itself [2][3]. Using an incorrect stereoisomer or racemic mixture as a substitute directly compromises the accuracy of pharmacokinetic modeling, drug-drug interaction risk assessment, and regulatory bioequivalence studies.

Quantitative Differentiation Guide vs. Closest Analogs


CYP2D6 Inhibition Potency Across Bupropion Metabolites

In a head-to-head comparative study using pooled human liver microsomes with the CYP2D6 probe substrate bufuralol, erythrohydrobupropion (racemic) exhibited a Ki of 1.7 μM, making it the most potent CYP2D6 inhibitor among bupropion's major metabolites. This Ki was 3.2-fold lower than threohydrobupropion (Ki = 5.4 μM), 7.6-fold lower than hydroxybupropion (Ki = 13 μM), and 12.4-fold lower than bupropion itself (Ki = 21 μM) [1]. A subsequent study confirmed that racemic EHBUP Ki was 5.5-, 11.4-, and 13-fold lower than THBUP, OHBUP, and BUP, respectively [2]. The (1R,2S) and (1S,2R) enantiomers displayed comparable Ki values, indicating minimal stereoselectivity within the erythro pair for CYP2D6 inhibition [2].

CYP2D6 inhibition Drug-drug interaction Human liver microsomes

Stereoselective Plasma Exposure of Erythrohydrobupropion Enantiomers

Following a single 100 mg oral dose of racemic bupropion to healthy volunteers (n=15), the plasma AUC(0-∞) ratio of (1S,2R)-erythrohydrobupropion to (1R,2S)-erythrohydrobupropion was approximately 6:1, and the Cmax ratio was approximately 3:1, both favoring the (1S,2R) enantiomer [1]. This demonstrates a pronounced stereoselective presystemic metabolism bias: the (1R,2S) form constitutes the minor circulating enantiomer, with approximately 6-fold lower systemic exposure than its antipode.

Stereoselective pharmacokinetics Chiral analysis AUC ratio

Elimination Half-Life Comparison Among Bupropion Metabolites

In a steady-state pharmacokinetic study in healthy volunteers receiving bupropion 100 mg t.i.d., the elimination half-life of erythrohydrobupropion (EB) was 33 hours, which is 1.65-fold longer than hydroxybupropion (HB, 20 hours) but slightly shorter than threohydrobupropion (TB, 37 hours) [1]. Additionally, at steady state in juvenile patients, the AUC of erythrohydrobupropion was 2.7-fold higher than bupropion, compared to 20-fold for hydroxybupropion and 12-fold for threohydrobupropion, indicating that erythrohydrobupropion achieves the lowest metabolite-to-parent accumulation ratio among the three active metabolites [2].

Elimination half-life Steady-state pharmacokinetics Metabolite accumulation

Norepinephrine Transporter Inhibition Profile

Racemic bupropion and racemic hydroxybupropion inhibit [³H]norepinephrine uptake with comparable potency (IC50 = 1.9 μM and 1.7 μM, respectively), but this activity is predominantly driven by the (2S,3S)-hydroxybupropion isomer (IC50 = 520 nM), with the (2S,3R)-hydroxy isomer being essentially inactive (IC50 > 10,000 nM) [1]. By class-level inference, the erythrohydrobupropion isomers (including the 1R,2S form) are expected to be 5-fold less potent than bupropion in antidepressant screening models [2], and specific transporter inhibition data for the isolated (1R,2S)-erythro enantiomer remain sparse in the primary literature.

Norepinephrine transporter Monoamine reuptake inhibition Antidepressant mechanism

Analytical Sensitivity in Validated LC-MS/MS Assays

In a validated HPLC-UV assay for simultaneous quantification of bupropion and its three major metabolites in human plasma, the linear calibration range for erythrohydrobupropion was 10–250 ng/mL, compared to 2.5–250 ng/mL for bupropion, 5–250 ng/mL for threohydrobupropion, and 10–1000 ng/mL for hydroxybupropion [1]. The higher lower limit of quantification (LLOQ) for erythrohydrobupropion relative to bupropion and threohydrobupropion reflects its lower circulating concentrations, necessitating adequate analytical sensitivity during method development. Certified reference standards of (1R,2S)-erythro-Hydroxy Bupropion HCl directly support the calibration and quality control protocols required for regulatory-compliant bioanalysis [2].

Bioanalytical method validation LC-MS/MS Therapeutic drug monitoring

Optimal Research and Industrial Application Scenarios


Chiral Bioanalytical Method Development and Validation

The (1R,2S)-erythro-Hydroxy Bupropion HCl reference standard is indispensable for developing and validating stereoselective LC-MS/MS assays that require individual enantiomer resolution. As demonstrated by Masters et al. (2016), the (1S,2R)/(1R,2S) AUC ratio of ~6 necessitates separate calibration curves for each erythrohydrobupropion enantiomer; use of a racemic standard alone cannot provide accurate quantification of the minor (1R,2S) species [1]. This compound enables laboratories to meet regulatory bioanalytical method validation requirements for selectivity, accuracy, and precision when quantifying the full panel of bupropion's chiral metabolites in plasma or urine.

In Vitro CYP2D6 Drug-Drug Interaction Risk Assessment

Given that erythrohydrobupropion is the most potent CYP2D6 inhibitor among bupropion metabolites (Ki = 1.7 μM vs. 5.4–21 μM for other species) [2], the (1R,2S)-erythro-Hydroxy Bupropion HCl standard is critical for in vitro DDI studies using human liver microsomes or hepatocytes. Accurate preparation of inhibitor concentrations requires a well-characterized, high-purity reference material. The 2025 mechanistic static model by EHBUP demonstrates that incorporating all stereoisomeric forms of bupropion metabolites predicts clinical CYP2D6 interactions within 5.4% accuracy, versus substantial underprediction when any single species is omitted [3].

Forensic Toxicology and Postmortem Pharmacokinetic Investigations

In forensic casework involving bupropion-related fatalities or impaired driving, the distinct elimination half-life of erythrohydrobupropion (33 hours) [4] and its stereoselective accumulation pattern provide valuable interpretive context. The (1R,2S) enantiomer standard enables forensic toxicologists to resolve and quantify the minor erythro enantiomer, helping to distinguish acute vs. chronic bupropion use and to assess the potential contribution of this metabolite to observed toxicity, particularly given its potent CYP2D6 inhibition [2].

Stereospecific Pharmacology of Bupropion's Mechanism of Action

For academic and industry researchers investigating the stereospecific pharmacology of bupropion metabolites, (1R,2S)-erythro-Hydroxy Bupropion HCl serves as a defined molecular probe. While erythrohydrobupropion shows ~5-fold lower antidepressant potency than bupropion [5], the dramatic potency differences observed between hydroxybupropion enantiomers at NET (520 nM vs. >10,000 nM) [6] underscore the necessity of testing isolated erythro enantiomers to fully map the stereochemical determinants of bupropion's complex polypharmacology at monoamine transporters and nicotinic receptors.

Quote Request

Request a Quote for erythro-Hydroxy Bupropion HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.